ドリピネム

概要

説明

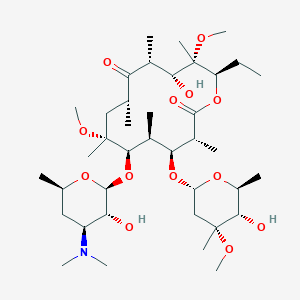

ドリペネムは、カルバペネム系に属するβ-ラクタム系抗生物質です。グラム陽性菌とグラム陰性菌の両方に対して幅広い抗菌活性を示すことが知られています。ドリペネムは、水溶液中で安定であることが特徴で、長時間にわたる注入による投与が可能です。 複雑な腹腔内感染症、院内肺炎、複雑な尿路感染症(敗血症を伴う腎臓感染症を含む)の治療に使用されます .

2. 製法

合成経路と反応条件: ドリペネムは、β-ラクタム環構造の形成を含む複数段階のプロセスによって合成されます。合成は通常、重要な中間体の調製から始まり、次にさまざまな化学反応によって最終生成物に変換されます。 このプロセスには、N,N-ジメチルホルムアミドやリン酸緩衝液などの試薬の使用が含まれます .

工業生産方法: 工業環境では、ドリペネムの生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が行われます。 このプロセスには、ドリペネムの安定性と有効性に不可欠な、所望の多形体のドリペネムを得るための結晶化工程が含まれます .

科学的研究の応用

Doripenem has a wide range of scientific research applications, including:

Chemistry: In chemistry, doripenem is used as a model compound to study the reactivity and stability of beta-lactam antibiotics.

Biology: In biological research, doripenem is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotic combinations.

Medicine: Clinically, doripenem is used to treat severe bacterial infections, particularly those caused by multi-drug resistant organisms. .

作用機序

ドリペネムは、細菌細胞壁の合成を阻害することにより抗菌効果を発揮します。これは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質(PBP)に結合することで実現します。この結合は細胞壁合成を阻害し、細胞溶解と死に至ります。 ドリペネムは、他のβ-ラクタム系抗生物質を分解する酵素であるβ-ラクタマーゼを産生する細菌に対して特に有効です .

生化学分析

Biochemical Properties

Doripenem interacts with various enzymes and proteins in biochemical reactions . For instance, it binds to the OXA-48 carbapenemase, a major resistance determinant that promotes the phenotype of carbapenem-resistant Enterobacteriaceae . Doripenem is observed in the Δ 1 R and Δ 1 S tautomeric states covalently attached to the catalytic S70 residue .

Cellular Effects

Doripenem has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Doripenem exerts its effects at the molecular level through several mechanisms . It binds to penicillin-binding proteins, inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls . This leads to cell lysis and death .

Temporal Effects in Laboratory Settings

The effects of Doripenem change over time in laboratory settings . It has been observed that resistant subpopulations emerge during simulations of different regimens of Doripenem . The combined use of Doripenem with other antibiotics can reduce the number of these resistant subpopulations .

Dosage Effects in Animal Models

The effects of Doripenem vary with different dosages in animal models . Higher doses of Doripenem are more effective at reducing bacterial counts, but they may also lead to an increased risk of adverse effects .

Metabolic Pathways

Doripenem is involved in various metabolic pathways . It interacts with enzymes such as carbapenemases, which metabolize Doripenem and contribute to antibiotic resistance .

Transport and Distribution

Doripenem is transported and distributed within cells and tissues through passive diffusion and active transport . It can penetrate bacterial cell walls and reach high concentrations within cells .

Subcellular Localization

Doripenem is localized within the periplasmic space of bacterial cells, where it exerts its antibacterial effects . It binds to penicillin-binding proteins located in the inner membrane of the bacterial cell wall .

準備方法

Synthetic Routes and Reaction Conditions: Doripenem is synthesized through a multi-step process that involves the formation of its core beta-lactam ring structure. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final product. The process involves the use of reagents such as N,N-dimethylformamide and phosphate buffers .

Industrial Production Methods: In industrial settings, the production of doripenem involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes crystallization steps to obtain the desired polymorphic forms of doripenem, which are essential for its stability and efficacy .

化学反応の分析

反応の種類: ドリペネムは、次のようないくつかの種類の化学反応を起こします。

酸化: ドリペネムは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応は、ドリペネムに存在する官能基を修飾し、その化学的性質を変えることができます。

一般的な試薬と条件: ドリペネムの化学反応で一般的に使用される試薬には、リン酸緩衝液、メタノール、アセトニトリルなどがあります。 pH、温度、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします .

生成される主な生成物: ドリペネムの化学反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化反応ではさまざまな酸化誘導体が生成される可能性があり、置換反応では異なる官能基を持つ修飾されたドリペネム分子が生成される可能性があります .

4. 科学研究への応用

ドリペネムは、次のような幅広い科学研究への応用があります。

類似化合物との比較

類似化合物: ドリペネムは、イミペネム、メロペネム、エルタペネム、パニペネム-ベタミプロン、ビアペネムなどの他の化合物を含むカルバペネム系抗生物質の一種です .

比較:

イミペネム: ドリペネムは、イミペネムと比較して幅広い活性を示し、水溶液中でより安定です。

メロペネム: ドリペネムとメロペネムは、抗菌スペクトルが似ていますが、ドリペネムは発作を引き起こす可能性が低いです。

エルタペネム: ドリペネムとは異なり、エルタペネムは半減期が長く、1日1回の投与が可能ですが、抗菌スペクトルは狭いです。

パニペネム-ベタミプロンとビアペネム: これらの化合物は、幅広い活性の点でドリペネムに似ていますが、薬物動態特性と臨床用途が異なります

特性

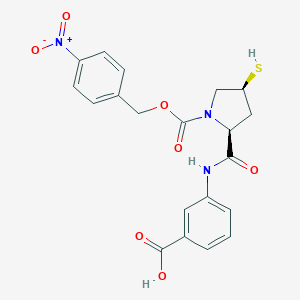

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAACINZEOAHHE-VFZPANTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046678 | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

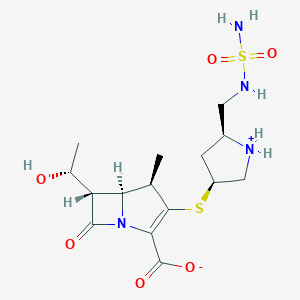

Mechanism of Action |

Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148016-81-3 | |

| Record name | Doripenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doripenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

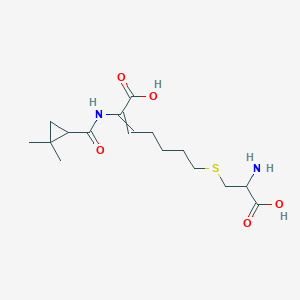

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)